molecular formula C₂₀H₂₂ClN  ·HCl B1157979 Pyrrobutamine Hydrochloride

Pyrrobutamine Hydrochloride

Cat. No.: B1157979
M. Wt: 311.853646
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrobutamine Hydrochloride is the salt form of Pyrrobutamine, a first-generation alkylamine antihistamine and anticholinergic agent . The compound acts as a competitive inverse agonist at the histamine H1-receptor, effectively inhibiting the physiological effects of histamine in allergic responses . Its well-defined Structure-Activity Relationship (SAR) includes a critical planar geometry and a distance of 5-6 angstroms between the aromatic ring and the tertiary aliphatic amine, which is essential for high-affinity receptor binding . Research into Pyrrobutamine focuses on its applications in studying allergic mechanisms, such as hay fever, urticaria, and allergic conjunctivitis . It is also a valuable tool in pharmacological research for investigating the interplay between histaminergic and cholinergic systems due to its dual activity . While detailed physicochemical data for the hydrochloride salt is limited, it is documented to form crystalline solid with a melting point of 227-228 °C . The parent compound, Pyrrobutamine, has a molecular weight of 311.85 g/mol and the IUPAC name 1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine . The synthesis of Pyrrobutamine, as described in historical literature, involves a Mannich reaction of acetophenone, paraformaldehyde, and pyrrolidine, followed by a Grignard reaction with 4-chlorobenzyl magnesium chloride, and final acid-catalyzed dehydration . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C₂₀H₂₂ClN ·HCl

Molecular Weight

311.853646

Synonyms

1-[4-(4-Chlorophenyl)-3-phenyl-2-buten-1-yl]pyrrolidine Hydrochloride;  1-[γ-(p-Chlorobenzyl)cinnamyl]pyrrolidine Hydrochloride; 

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Pyrrobutamine (B1217169) Base

The synthesis of the pyrrobutamine base, chemically known as 1-[4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidine, is a multi-step process involving key chemical reactions to construct its complex molecular architecture. nih.govwikipedia.org The established routes primarily utilize alkylation and organometallic reactions.

A foundational step in the synthesis of pyrrobutamine involves the alkylation of a nitrogenous heterocycle, specifically pyrrolidine (B122466). This is typically achieved through a Mannich-type reaction. In this process, acetophenone, paraformaldehyde, and pyrrolidine are reacted together. gpatindia.comsmolecule.com This reaction forms the intermediate compound 3-pyrrolidinopropiophenone, effectively attaching a propanone side chain to the nitrogen atom of the pyrrolidine ring. This initial alkylation is crucial for building the backbone of the final molecule. The use of N-heterocycles is common in the synthesis of bioactive drug candidates due to the chemical properties conferred by the nitrogen atom. digitellinc.com

Following the initial alkylation, an organometallic reagent is employed to introduce the substituted phenyl group. Specifically, a Grignard reagent, 4-chlorobenzyl magnesium chloride, is reacted with the previously formed 3-pyrrolidinopropiophenone. gpatindia.com This reaction results in the formation of a tertiary alcohol, 1-(4-chlorophenyl)-2-phenyl-4-(pyrrolidin-1-yl)butan-2-ol. gpatindia.com The use of organometallic compounds, such as organomagnesium or organozinc reagents, is an effective method for creating new carbon-carbon bonds in the synthesis of complex organic molecules. researchgate.net The final step to yield the pyrrobutamine base involves a dehydration reaction, where the tertiary alcohol is treated with an acid, such as hydrochloric acid, to form a double bond, resulting in the final pyrrobutamine structure. gpatindia.com

The table below outlines the key reactants and intermediates in the synthesis of the Pyrrobutamine base.

Step Reactants Key Intermediate/Product Reaction Type
1 Acetophenone, Paraformaldehyde, Pyrrolidine 3-Pyrrolidinopropiophenone Mannich Reaction (Alkylation)
2 3-Pyrrolidinopropiophenone, 4-chlorobenzyl magnesium chloride 1-(4-chlorophenyl)-2-phenyl-4-(pyrrolidin-1-yl)butan-2-ol Grignard Reaction

| 3 | 1-(4-chlorophenyl)-2-phenyl-4-(pyrrolidin-1-yl)butan-2-ol, Hydrochloric Acid | Pyrrobutamine Base | Dehydration |

Conversion to Pyrrobutamine Hydrochloride and Other Pharmaceutically Relevant Salt Forms

The pyrrobutamine base is an oily liquid which can be converted into more stable and soluble crystalline salts for pharmaceutical use. drugfuture.com This is a common practice in drug manufacturing to improve the physicochemical properties of a compound.

Pyrrobutamine can be converted into various salt forms, with the diphosphate (B83284) salt being well-documented. drugfuture.com The formation of Pyrrobutamine Diphosphate (C₂₀H₂₈ClNO₈P₂) is achieved by reacting the base with phosphoric acid. drugfuture.comfda.gov This process, known as phosphorylation, can affect the metabolism and activity of the resulting compound. nih.gov The phosphate (B84403) salt exhibits enhanced water solubility compared to the free base. smolecule.com

The synthesis of this compound involves treating the intermediate compound from the organometallic step with hydrochloric acid, which also facilitates the final dehydration step to form the pyrrobutamine base that is then protonated by the acid. gpatindia.comchemicalbook.com Other salt forms, such as the naphthalene (B1677914) disulfonate salt, have also been noted. nih.govfda.gov

The process of forming a stable, crystalline salt requires careful optimization of various parameters. hamptonresearch.com For Pyrrobutamine Diphosphate, crystallization is typically achieved from a mixture of alcohol and ether. drugfuture.com The final crystal morphology is influenced by factors such as solvent choice, temperature, pH, and the concentration of both the drug and the salt-forming agent. mdpi.comnih.gov

Optimizing these conditions is critical to obtaining crystals of the desired size, shape, and purity. hamptonresearch.com For instance, the ionic strength of the solution, influenced by the salt concentration, can significantly impact crystal growth, especially in the presence of precipitants like polyethylene (B3416737) glycol (PEG). nih.govresearchgate.net While specific optimization protocols for this compound are not extensively detailed in the literature, the general principles of crystallization would apply. This includes incremental adjustments of chemical and physical parameters to achieve the best nucleation and growth conditions. hamptonresearch.comnih.gov X-ray crystallography studies can be used to analyze the specific lattice structures of the resulting crystals, which reflect the molecule's geometry and intermolecular interactions. smolecule.com

Industrial-Scale Synthesis Considerations and Process Chemistry

Translating a laboratory-scale synthesis to an industrial process involves several key considerations to ensure safety, efficiency, cost-effectiveness, and product quality. niperhyd.ac.in

For the synthesis of pyrrobutamine, the use of a Grignard reagent (4-chlorobenzyl magnesium chloride) requires strict control of reaction conditions on an industrial scale. These reagents are highly reactive and sensitive to moisture and air, necessitating an inert atmosphere and anhydrous solvents.

Process chemistry for a multi-step synthesis like that of pyrrobutamine would focus on:

Route Selection: Choosing a synthetic route that is not only efficient but also uses readily available and cost-effective raw materials. niperhyd.ac.in

Process Optimization: Streamlining reaction steps, potentially through one-pot processes, to maximize yield and throughput while minimizing waste. niperhyd.ac.in This includes optimizing parameters like reaction time, temperature, and catalyst loading.

Purification: Developing robust and scalable purification methods. While laboratory procedures might use chromatography, industrial processes often favor crystallization due to its efficiency and cost-effectiveness for achieving high purity. smolecule.com

Impurity Profiling: Identifying, synthesizing, and characterizing any potential impurities to ensure the final product meets stringent pharmaceutical standards. niperhyd.ac.in

Green Chemistry: Implementing principles of green chemistry to minimize the environmental impact, such as selecting safer solvents and reducing energy consumption. niperhyd.ac.in

The transition from lab to pilot plant to full-scale production requires careful data collection and analysis to ensure the process is reproducible and robust. niperhyd.ac.in Flow chemistry, which involves continuous processing, is an increasingly adopted technology in pharmaceutical manufacturing that can offer improved safety, consistency, and scalability for certain reactions. pharmaron.com

Chemical Reactivity and Derivatization Studies of the Pyrrobutamine Core Structure

The chemical structure of Pyrrobutamine contains several reactive sites, including the pyrrolidine ring, the carbon-carbon double bond, and the two aromatic rings, which allow for a variety of chemical transformations.

The Pyrrobutamine molecule has multiple sites susceptible to oxidation.

Oxidation of the Pyrrolidine Ring: The tertiary amine of the pyrrolidine ring can be oxidized to form an N-oxide. This transformation is a common metabolic pathway for many tertiary amine-containing drugs.

Oxidation of the Allylic Carbons: The carbon atoms adjacent to the double bond (allylic positions) are also potential sites for oxidation.

Oxidative Cleavage: Under harsh oxidative conditions, the butenyl chain could undergo cleavage.

Potential Oxidation Products:

Reaction SiteOxidizing AgentPotential Product
Pyrrolidine NitrogenHydrogen Peroxide, m-CPBAPyrrobutamine N-oxide
Allylic CarbonSelenium DioxideAllylic alcohol or ketone
Carbon-Carbon Double BondOzone, Potassium PermanganateAldehydes or carboxylic acids (cleavage products)

This table illustrates potential oxidation reactions of the Pyrrobutamine core structure based on general organic chemistry principles.

Characterization of these oxidation products would typically involve spectroscopic methods such as NMR, IR, and MS to determine the new functional groups and their positions on the molecule.

The primary site for reduction in the Pyrrobutamine molecule is the carbon-carbon double bond in the butenyl chain.

Catalytic Hydrogenation: The double bond can be readily reduced to a single bond through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas. This would result in the formation of the corresponding saturated analogue, 1-(4-(4-chlorophenyl)-3-phenylbutyl)pyrrolidine.

Potential Reduction Product:

Reaction SiteReducing Agent/CatalystPotential Product
Carbon-Carbon Double BondH2 / Pd/C1-(4-(4-chlorophenyl)-3-phenylbutyl)pyrrolidine

This table shows the expected product from the reduction of the Pyrrobutamine core structure.

The successful reduction could be confirmed by the disappearance of the vinyl proton signals in the NMR spectrum and the absence of the C=C stretching vibration in the IR spectrum.

The two aromatic rings in Pyrrobutamine, the phenyl group and the 4-chlorophenyl group, are potential sites for electrophilic aromatic substitution reactions.

Reactivity of the Aromatic Rings: The phenyl group would be expected to undergo electrophilic aromatic substitution at the ortho and para positions. The 4-chlorophenyl group is deactivated towards electrophilic substitution due to the electron-withdrawing inductive effect of the chlorine atom, but the lone pairs on the chlorine can direct incoming electrophiles to the ortho position relative to the chlorine.

Potential Electrophilic Aromatic Substitution Reactions:

Reaction TypeReagentPotential Product(s)
NitrationHNO3 / H2SO4Nitro-substituted derivatives on one or both aromatic rings.
HalogenationBr2 / FeBr3 or Cl2 / AlCl3Bromo- or chloro-substituted derivatives on the phenyl ring.
Friedel-Crafts AcylationAcyl chloride / AlCl3Acyl-substituted derivatives on the phenyl ring.

This table outlines potential substitution reactions on the aromatic rings of Pyrrobutamine based on the principles of electrophilic aromatic substitution.

The regioselectivity of these reactions would be influenced by the steric hindrance of the bulky butenylpyrrolidine substituent. Characterization of the products would involve spectroscopic techniques to determine the position and number of the newly introduced substituents on the aromatic rings.

Molecular Mechanisms of Biological Activity

Ligand-Receptor Interaction Studies

Pyrrobutamine (B1217169) hydrochloride exerts its pharmacological effects through complex interactions with specific G-protein-coupled receptors (GPCRs). Its primary activity is centered on the histamine (B1213489) H1 receptor, but it also demonstrates significant interaction with muscarinic acetylcholine (B1216132) receptors, a characteristic feature of first-generation antihistamines.

Pyrrobutamine is classified as an H1-receptor antihistamine. gpatindia.com It functions by blocking the action of endogenous histamine at H1 receptors, thereby mitigating the physiological responses associated with histamine release, such as those seen in allergic reactions. smolecule.comwikipedia.org

The principal mechanism by which Pyrrobutamine counteracts histamine is through competitive antagonism. gpatindia.com It competes with free histamine for binding to the H1 receptor. gpatindia.com By occupying the receptor's binding site, Pyrrobutamine prevents histamine from binding and activating the receptor, thus inhibiting the downstream signaling cascade that leads to allergic symptoms. youtube.com The structure-activity relationship for alkylamine antihistamines like Pyrrobutamine indicates that specific structural features, such as the distance between the aromatic rings and the tertiary aliphatic amine, are crucial for effective binding at the H1 receptor. gpatindia.com

Beyond simple antagonism, virtually all H1-antihistamines, including Pyrrobutamine, function as inverse agonists. gpatindia.comwikipedia.orgnih.gov H1 receptors exhibit a degree of constitutive activity, meaning they can exist in an active conformation and signal even in the absence of an agonist like histamine. nih.gov Pyrrobutamine, as an inverse agonist, preferentially binds to and stabilizes the inactive conformation of the H1 receptor. nih.gov This action shifts the equilibrium away from the active state, reducing the receptor's basal activity and more effectively suppressing histamine-mediated signaling pathways. gpatindia.comnih.govnih.gov This inverse agonism is a key modality that contributes to its therapeutic efficacy. nih.gov

A defining characteristic of Pyrrobutamine and other first-generation H1-antihistamines is their lack of high selectivity for the H1 receptor. wikipedia.org Pyrrobutamine also functions as an antagonist at muscarinic acetylcholine receptors, which accounts for its notable anticholinergic properties. There are five subtypes of muscarinic receptors (M1-M5), which are involved in a wide array of physiological functions. nih.gov These receptors are coupled to different G-proteins; M1, M3, and M5 subtypes typically couple to Gq/11 to activate phospholipase C, while M2 and M4 receptors couple to Gi/o to inhibit adenylyl cyclase. nih.gov Pyrrobutamine's binding to these receptors is non-selective and leads to the blockade of acetylcholine-mediated neurotransmission, an interaction that is distinct from its primary antihistaminic function.

Histamine H1 Receptor Antagonism

Cellular and Subcellular Pathways Activated or Inhibited by Pyrrobutamine Hydrochloride

The biological effects of this compound are a direct consequence of its ability to inhibit the signaling pathways associated with the receptors it blocks.

Inhibition of Histamine H1 Receptor Pathway: By acting as a competitive antagonist and inverse agonist at the H1 receptor, Pyrrobutamine prevents the Gq/11-mediated activation of phospholipase C. This blockade inhibits the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), thereby preventing the release of intracellular calcium and the activation of protein kinase C. The ultimate effect is the suppression of cellular responses to histamine, such as smooth muscle contraction and increased vascular permeability. researchgate.net

Inhibition of Muscarinic Acetylcholine Receptor Pathways: Pyrrobutamine's antagonism at muscarinic receptors leads to the inhibition of acetylcholine-dependent signaling. This includes the blockade of Gq/11-mediated pathways for M1 and M3 receptors and the Gi/o-mediated inhibition of adenylyl cyclase for M2 and M4 receptors. nih.gov Interestingly, research on human airways has shown that acetylcholine can inhibit histamine release from mast cells via muscarinic receptors, likely the M1 subtype. researchgate.net By blocking these receptors, Pyrrobutamine may interfere with this inhibitory feedback loop, a complex interaction illustrating the interplay between the cholinergic and histaminergic systems. researchgate.net

Comparative Analysis of Receptor Selectivity and Affinity Profiles

Pyrrobutamine demonstrates a high affinity for the histamine H1 receptor, which is the basis of its primary therapeutic action. However, it also possesses a significant affinity for muscarinic acetylcholine receptors. nih.gov This dual-receptor activity profile contrasts sharply with second-generation antihistamines, which were specifically designed to have a much higher selectivity for the H1 receptor and minimal affinity for muscarinic, adrenergic, or serotonergic receptors. wikipedia.org The lack of selectivity is responsible for the anticholinergic effects associated with Pyrrobutamine.

The following table provides a qualitative comparison of Pyrrobutamine's receptor affinity profile.

Interactive Data Table: Pyrrobutamine Receptor Affinity Profile

Receptor TargetReceptor FamilyAffinity LevelAssociated Pharmacological Action
Histamine H1Histamine ReceptorHighAntihistaminic
Muscarinic Acetylcholine (M1-M5)Cholinergic ReceptorModerate to SignificantAnticholinergic
Alpha-AdrenergicAdrenergic ReceptorLow / Not Primary(Typical for some 1st Gen. Antihistamines)
Serotonin (5-HT)Serotonergic ReceptorLow / Not Primary(Typical for some 1st Gen. Antihistamines)

Structure Activity Relationship Sar and Stereochemical Investigations

Influence of Molecular Conformation on Receptor Binding and Efficacy

The spatial arrangement of Pyrrobutamine's constituent parts is critical for its ability to effectively interact with the H1 receptor. The molecule's conformation, governed by the rigidity of its core structure and the distance between key pharmacophoric elements, dictates its binding affinity and efficacy.

The presence of a C=C double bond in the butenyl chain of Pyrrobutamine (B1217169) introduces a significant degree of structural rigidity. This rigidity is crucial for maintaining the optimal conformation of the molecule for receptor binding. The planarity associated with the double bond helps to orient the two aromatic rings (phenyl and 4-chlorophenyl) in a specific spatial arrangement. Studies on diaryl antihistamines have shown that the optimal antihistaminic activity is dependent on the co-planarity of these two aryl groups pharmacy180.com. This planar arrangement is essential for establishing the necessary interactions within the binding pocket of the H1 receptor.

Key Structural Features of Pyrrobutamine
Chemical Structure of Pyrrobutamine
The alkenic double bond confers rigidity, influencing the orientation of the two aromatic rings.

For effective binding to the histamine (B1213489) H1 receptor, a precise spatial distance between the key functional groups of the antagonist is required. For alkylamine antihistamines like Pyrrobutamine, a critical distance of 5 to 6 Ångströms (Å) is necessary between the center of one of the aromatic rings and the tertiary nitrogen atom of the pyrrolidine (B122466) ring gpatindia.com. This specific distance allows the molecule to bridge two or more binding sites within the receptor, leading to a stable drug-receptor complex and potent antagonist activity. The two aromatic rings are also thought to interact with different binding environments within the receptor gpatindia.com.

Stereoselectivity in Histamine H1 Receptor Affinity and Functional Activity

Stereochemistry plays a pivotal role in the interaction of antihistamines with the histamine H1 receptor, which is a chiral biological macromolecule. Geometric isomerism and chirality can lead to significant differences in the pharmacological activity between stereoisomers.

Pyrrobutamine exists as a geometric isomer due to the double bond in its structure. The IUPAC name, 1-[(2E)-4-(4-chlorophenyl)-3-phenylbut-2-en-1-yl]pyrrolidine, indicates that it is the E-isomer (trans configuration of the larger substituents across the double bond). SAR studies on related alkene-containing antihistamines have demonstrated a significant difference in potency between E- and Z-isomers. Generally, the E-isomers exhibit substantially higher potency as H1 antagonists compared to their Z-isomer counterparts gpatindia.com. This difference is attributed to the fact that the spatial arrangement of the E-isomer allows for a more favorable fit into the H1 receptor binding site.

Table 1: Potency Comparison of E/Z Isomers in Alkylamine Antihistamines
IsomerRelative Potency at H1 ReceptorRationale
E-Isomer (e.g., Pyrrobutamine)More PotentOptimal spatial arrangement for receptor fit.
Z-IsomerLess PotentSteric hindrance or suboptimal orientation of key binding groups.

While Pyrrobutamine itself is an achiral molecule as it does not possess any stereogenic centers, the principle of enantioselectivity is highly relevant for many other chiral alkylamine antihistamines gpatindia.com. For chiral antihistamines in this class, studies have consistently shown that one enantiomer has a significantly greater affinity for the H1 receptor than the other. Specifically, it has been observed that the S-enantiomer often possesses the dominant pharmacological activity gpatindia.com. This enantiomeric preference underscores the three-dimensional and specific nature of the drug-receptor interaction. Although not directly applicable to Pyrrobutamine, this principle is a cornerstone of SAR in this class of compounds.

Impact of Chemical Modifications on Pharmacological Profile and Target Engagement

The pharmacological profile of Pyrrobutamine is highly sensitive to modifications of its chemical structure. The general SAR for H1 antagonists provides a framework for predicting how specific structural changes might affect its affinity and activity.

Aromatic Rings : The presence of two aryl groups is essential for high H1 receptor affinity pharmacy180.com. Modification of these rings, such as changing the position or nature of the substituent on the phenyl ring (e.g., the chloro group in Pyrrobutamine), can significantly impact potency. For instance, para-substitution with a small halogen, like chlorine, is often favorable for activity.

Pyrrolidine Ring : The tertiary amine function, provided by the pyrrolidine ring, is critical for activity. This nitrogen atom is typically protonated at physiological pH, allowing it to form a crucial ionic bond with an acidic residue (like aspartate) in the H1 receptor. Modifying the pyrrolidine ring, for example by increasing or decreasing its size, can alter the basicity (pKa) of the nitrogen and the steric fit in the receptor, which would likely reduce antagonist activity pharmacy180.com.

Connecting Chain : The length and nature of the chain connecting the aromatic system to the tertiary amine are important. For most potent H1 antagonists, an ethylene chain (a two-carbon chain) or a similar length equivalent is optimal pharmacy180.com. Branching on this chain typically leads to a decrease in activity. The double bond in Pyrrobutamine's butenyl chain contributes to this optimal spatial arrangement.

Table 2: Summary of Structure-Activity Relationships for Pyrrobutamine-like H1 Antagonists
Molecular FeatureRequirement for Optimal ActivityEffect of Modification
Diaryl SystemTwo aromatic rings (phenyl, substituted phenyl) are essential.Removal of one ring or significant alteration reduces affinity. Para-substitution on one ring is often beneficial.
Alkenic ChainProvides rigid, planar scaffold. E-configuration is preferred.Saturation of the double bond would increase flexibility, likely decreasing potency. Z-configuration is less active.
Interatomic Distance5-6 Å between an aromatic ring and the tertiary amine.Altering chain length changes this distance, reducing receptor binding.
Terminal AmineTertiary amine (part of a heterocyclic ring like pyrrolidine) for maximum activity.Primary or secondary amines are less active. Altering the ring can affect basicity and steric fit.

Substituent Effects on Aromatic Moieties

The diarylbutenylamine scaffold is a cornerstone of the antihistaminic properties of pyrrobutamine. The electronic and steric properties of substituents on the two aromatic rings can significantly influence the compound's potency and receptor binding affinity. Pyrrobutamine itself features a phenyl group and a para-chlorophenyl group.

Research into the structure-activity relationships of diarylpropenylamine antihistamines, a class to which pyrrobutamine belongs, has provided insights into the effects of aromatic substitution. The presence of a small substituent, such as a chlorine or methyl group, in the para position of one of the phenyl rings is often associated with enhanced antihistaminic activity. This is exemplified in pyrrobutamine's structure. It is understood that the two aromatic rings of these types of antihistamines have distinct binding environments at the H1 receptor.

Table 1: Influence of Aromatic Substituents on the Activity of Diarylbutenylamine Analogs
Substituent (Position)General Effect on Antihistaminic Activity
Unsubstituted PhenylBaseline activity
p-ChloroGenerally associated with increased potency
p-MethylOften leads to potent antihistaminic activity
Other Halogens (p-Bromo, p-Fluoro)Expected to modulate activity based on electronegativity and size
Methoxy or other bulky groupsMay increase or decrease activity depending on steric hindrance at the receptor binding site

Alterations to the Pyrrolidine Ring System and Analogues

Alterations to the pyrrolidine ring can have a significant impact on antihistaminic activity. The size and conformation of the heterocyclic amine can influence how the molecule fits into the receptor's binding pocket. For many antihistamines, a tertiary amine is essential for high potency, and this can be part of a heterocyclic system.

While specific studies detailing a wide range of modifications to the pyrrolidine moiety of pyrrobutamine are scarce, general SAR principles for antihistamines indicate that replacing the pyrrolidine ring with other cyclic amines, such as piperidine or morpholine, would likely alter the activity profile. The optimal ring size and substitution pattern are often a balance between achieving a favorable conformation for receptor binding and maintaining appropriate physicochemical properties. Bioisosteric replacement of the pyrrolidine ring is a strategy that could be employed to modulate the compound's properties.

Table 2: Hypothetical Effects of Pyrrolidine Ring Alterations on Antihistaminic Activity
Ring System/AnaloguePotential Impact on Antihistaminic Activity
Pyrrolidine (unsubstituted)Established activity in pyrrobutamine
PiperidineMay alter potency due to different ring pucker and basicity
AzepaneLarger ring size could lead to decreased activity due to steric hindrance
MorpholineIntroduction of an oxygen atom would alter polarity and potentially hydrogen bonding capabilities, affecting receptor interaction
N-substituted Pyrrolidines (e.g., N-methyl)Would result in a quaternary amine, which is generally detrimental to H1 antagonist activity

Advanced Analytical Methodologies in Pyrrobutamine Hydrochloride Research

Chromatographic Techniques for Purity Profiling and Quantitative Analysis

Chromatographic methods are fundamental in separating Pyrrobutamine (B1217169) Hydrochloride from impurities and quantifying its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are two of the most powerful techniques in this domain.

High-Performance Liquid Chromatography (HPLC) Applications for Research Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds like Pyrrobutamine Hydrochloride. bjbms.org This method excels in separating the target compound from any potential impurities that may be present due to the synthesis process or degradation. orientjchem.org In a typical research setting, a Reverse-Phase HPLC (RP-HPLC) method is developed. frontiersin.org

The separation is commonly achieved on a non-polar stationary phase, such as a C18 column, while a polar mobile phase is used to elute the compounds. frontiersin.org The composition of the mobile phase, often a mixture of an aqueous buffer (like phosphoric acid) and organic solvents (such as acetonitrile (B52724) and methanol), can be adjusted to optimize the separation. frontiersin.org Detection is frequently performed using a UV detector set at a specific wavelength where this compound exhibits strong absorbance. orientjchem.org By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately quantified. bjbms.org

Table 1: Illustrative HPLC Parameters for this compound Purity Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol:0.1% Phosphoric Acid
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 234 nm
Column Temperature Ambient

| Injection Volume | 10 µL |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Impurity Characterization and Structural Confirmation

For volatile and semi-volatile impurities that may be present in this compound samples, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an exceptionally sensitive and specific technique. thermofisher.commdpi.com In this method, the sample is vaporized and separated based on boiling point and polarity in a capillary column. nih.govorientjchem.org The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. mdpi.comnih.gov

This mass spectrum acts as a chemical fingerprint, allowing for the unambiguous identification of impurities by comparing them to spectral libraries. nih.gov Furthermore, the fragmentation pattern provides valuable information about the molecule's structure, which helps in confirming the identity of this compound and elucidating the structures of unknown impurities. thermofisher.com GC-MS is a critical tool for ensuring the comprehensive characterization of the compound. mdpi.com

Table 2: Typical GC-MS System Configuration for Impurity Analysis

Parameter Specification
GC Column Capillary column (e.g., HP-5ms, 30m x 0.25mm)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Temperature gradient (e.g., 50°C to 320°C)
Ionization Mode Electron Ionization (EI)

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Spectroscopic Characterization in Research Settings

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the compound's atomic arrangement, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules like this compound. slideshare.netjchps.comslideshare.net By analyzing the behavior of atomic nuclei in a strong magnetic field, NMR provides detailed information about the chemical environment of each atom. jchps.com

¹H NMR (proton NMR) reveals the number of different types of protons, their relative numbers, and their connectivity to neighboring atoms. slideshare.net ¹³C NMR provides information about the carbon skeleton of the molecule. core.ac.ukmdpi.com Advanced 2D NMR techniques, such as COSY and HMBC, can establish correlations between different nuclei, allowing researchers to piece together the complete molecular structure and confirm the connectivity of the pyrrolidine (B122466) ring, the phenyl groups, and the chlorophenyl group in this compound. core.ac.ukmdpi.com This level of detail is also crucial for identifying and distinguishing between potential isomers. jchps.com

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Studies

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. journalwjbphs.comjournalwjbphs.com When a sample of this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. pmda.go.jp

Key absorptions in the IR spectrum of this compound would include C-H stretching and bending vibrations from the aromatic rings and the pyrrolidine ring, C=C stretching from the aromatic rings, and C-N stretching from the tertiary amine. The presence of the chlorine atom on one of the phenyl rings would also influence the spectrum. This "molecular fingerprint" is valuable for confirming the identity of the compound and for preliminary conformational studies. nsf.govnih.gov

Table 3: Expected IR Absorption Regions for this compound

Functional Group Vibration Type Approximate Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Alkyl C-H Stretch 3000 - 2850
Aromatic C=C Stretch 1600 - 1450
C-N (tertiary amine) Stretch 1250 - 1020

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Determination and Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. iajps.com For this compound, the presence of aromatic rings (phenyl and chlorophenyl groups) results in characteristic absorption bands in the UV region. ijpra.com This property is governed by the electronic transitions within the molecule. iajps.com

The technique is particularly useful for quantitative analysis due to its simplicity and sensitivity. ijraset.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. ijpra.com By creating a calibration curve with standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined. ijraset.com This method is often used in conjunction with HPLC for quantification. nih.gov

X-ray Diffraction and Crystallography for Solid-State Structural Characterization

X-ray diffraction (XRD) and crystallography are powerful, non-destructive techniques used to determine the three-dimensional arrangement of atoms within a crystalline solid. researchgate.netnih.gov For a pharmaceutical compound like this compound, understanding its crystal structure is crucial as different solid-state forms, or polymorphs, can exhibit varied physicochemical properties, including solubility and stability. intertek.commdpi.com

Crystallographic analysis provides definitive data on the molecular geometry and intermolecular interactions within the crystal lattice. smolecule.com While detailed crystallographic studies specifically for this compound are not widely available in the reviewed literature, it is known that the hydrochloride salt crystallizes from a mixture of alcohol and ether. drugfuture.com The resulting crystals have a reported melting point of 227-228°C. drugfuture.com

A complete single-crystal X-ray diffraction analysis would yield precise data on the unit cell dimensions, space group, and atomic coordinates. This information allows for the unambiguous determination of the molecule's conformation and packing in the solid state. For Pyrrobutamine, studies on related salts have indicated that the pyrrolidine ring adopts a specific conformation that influences the crystal packing. smolecule.com Powder X-ray diffraction (PXRD) is also a vital tool in this field, used to identify crystalline phases, assess sample purity, and detect polymorphism. mdpi.comicdd.com

Crystallographic Data Parameters for this compound
ParameterValue
Crystal SystemData not publicly available
Space GroupData not publicly available
Unit Cell Dimensions (a, b, c)Data not publicly available
Unit Cell Angles (α, β, γ)Data not publicly available

Thermal Analysis for Material Science and Formulation Research

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These methods are essential in pharmaceutical development for characterizing the thermal stability, polymorphism, and compatibility of APIs like this compound with various excipients. intertek.com The two most commonly employed thermal analysis techniques in this context are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is widely used to study thermal events such as melting, crystallization, and glass transitions.

For this compound, a key application of DSC would be the precise determination of its melting point and purity. The literature reports a melting point of 227-228°C for the crystalline hydrochloride salt. drugfuture.com A DSC thermogram would exhibit a sharp endothermic peak in this temperature range, corresponding to the melting process. The onset temperature of this peak is typically taken as the melting point. The shape and area of the peak can also provide information about the purity of the sample. Furthermore, DSC is instrumental in screening for different polymorphic forms, as each polymorph will typically have a unique melting point. researchgate.net It is also a valuable tool for studying drug-excipient compatibility in pre-formulation studies, where shifts in the melting endotherm of the drug can indicate potential interactions. nih.gov

Reported Thermal Properties of this compound
PropertyValueAnalytical Technique Indication
Melting Point227-228°C drugfuture.comExpected as a sharp endotherm in DSC analysis

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is primarily used to evaluate the thermal stability and composition of materials. nih.gov

In the analysis of this compound, TGA would be employed to determine its decomposition temperature. A TGA curve plots mass against temperature. For a stable compound, the curve would show a flat plateau, indicating no mass loss, until the temperature reaches the point of decomposition. At this onset temperature, a significant drop in mass would be observed as the molecule breaks down into volatile components. This provides a clear indication of the upper-temperature limit for the handling and storage of the API. TGA can also be used to quantify the amount of residual solvents or water within a sample, which would be observed as mass loss at lower temperatures, typically below 150°C. nih.gov

Preclinical Pharmacological Research Models and Approaches

In Vitro Receptor Binding Assays and Functional Antagonism Studies

In vitro pharmacological studies have been instrumental in characterizing the antihistaminic properties of pyrrobutamine (B1217169) hydrochloride. These studies typically involve receptor binding assays to determine the affinity of the compound for its target receptor and functional antagonism studies to assess its ability to inhibit the physiological effects of histamine (B1213489).

The isolated guinea pig ileum is a classical and widely used smooth muscle preparation for the pharmacological study of histamine H1 receptor antagonists. benthamopenarchives.comyoutube.comyoutube.com This tissue is highly sensitive to histamine, which induces dose-dependent contractions by acting on H1 receptors present on the smooth muscle cells. mdpi.comresearchgate.net Antihistamines, such as pyrrobutamine, are evaluated for their ability to competitively inhibit these histamine-induced contractions.

The guinea pig ileum model is valuable for demonstrating the functional antagonism of H1 receptor blockers and for determining their competitive nature. youtube.com Desensitization of the guinea pig ileum to antihistaminic agents has been observed in vitro, which may involve a slowing of the antagonist-receptor reaction. nih.gov

Modern pharmacological profiling extensively utilizes cell-based assays to investigate receptor binding and signal transduction pathways. nih.govinnoprot.comcreative-biolabs.com These assays often employ cell lines that are genetically engineered to express a high density of a specific receptor, such as the human histamine H1 receptor. nih.govinnoprot.com

Receptor Binding Assays: In a typical receptor binding assay, cell membranes containing the H1 receptor are incubated with a radiolabeled ligand that has a high affinity for the receptor (e.g., [3H]mepyramine). nih.gov The binding of the radioligand is then measured. To determine the binding affinity of a test compound like pyrrobutamine, competition binding experiments are performed. In these experiments, increasing concentrations of the unlabeled compound are added to the incubation mixture, and the displacement of the radioligand is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. From the IC50 value, the inhibition constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor. While specific Ki values for pyrrobutamine are not widely reported in recent literature, it is classified as a histamine H1 antagonist. nih.gov

Signal Transduction Assays: The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to an increase in intracellular calcium levels. innoprot.comcreative-biolabs.com Functional antagonism can be assessed by measuring the ability of a compound to inhibit the histamine-induced calcium mobilization in cells expressing the H1 receptor. nih.govinnoprot.comucsd.edu These assays, often performed using fluorescent calcium indicators, provide a quantitative measure of the antagonist's potency (e.g., IC50 or pKb values). nih.gov Various label-free technologies, such as dynamic mass redistribution (DMR) and electric cell-substrate impedance sensing (ECIS), are also employed to characterize H1 receptor ligands by detecting global cellular responses upon receptor activation. nih.gov These methods can provide insights into the integrated signaling pathways affected by receptor antagonists. nih.gov

Comparative Pharmacological Profiling with Related Chemical Classes of Antagonists

Pyrrobutamine is classified as a first-generation antihistamine. medsafe.govt.nz This class of drugs is characterized by its ability to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation. medsafe.govt.nzwithpower.com A comparative pharmacological profile of pyrrobutamine with other first-generation antihistamines, such as diphenhydramine (B27) and chlorpheniramine, reveals commonalities in their mechanism of action and general effects.

First-generation antihistamines are competitive inverse agonists of the histamine H1 receptor. drugs.com They share a common structural feature of a substituted ethylamine (B1201723) moiety. The pharmacological effects of these compounds are primarily due to their antagonism of the H1 receptor in various tissues. However, they often exhibit activity at other receptors, such as muscarinic cholinergic receptors, which can lead to anticholinergic side effects (e.g., dry mouth, blurred vision). withpower.com

In comparison to second-generation antihistamines, first-generation agents generally have a lower receptor selectivity and a higher propensity for causing sedation. medsafe.govt.nz Second-generation antihistamines were developed to be more peripherally selective with reduced central nervous system penetration, thereby minimizing sedative effects.

The table below provides a general comparison of key pharmacological features of first-generation antihistamines, including the class to which pyrrobutamine belongs.

FeatureFirst-Generation Antihistamines (e.g., Pyrrobutamine, Diphenhydramine, Chlorpheniramine)Second-Generation Antihistamines (e.g., Loratadine, Cetirizine, Fexofenadine)
Primary Mechanism of ActionCompetitive inverse agonist at H1 receptorsCompetitive inverse agonist at H1 receptors
Blood-Brain Barrier PenetrationHighLow
Sedative EffectsCommonMinimal to none
Anticholinergic EffectsCommonLess common
Receptor SelectivityLower (may interact with muscarinic, adrenergic, and serotonergic receptors)Higher for H1 receptors

Investigation of Analogues and Derivatives for Broader Biological Activities within the Propenamine Class

The propenamine scaffold, a key structural feature of pyrrobutamine, is present in a variety of compounds that have been investigated for a range of biological activities beyond antihistaminic effects. Research into analogues and derivatives of this chemical class has revealed potential applications in treating infectious diseases.

Antitrypanosomatid Activity: Derivatives of 3-aryl-3-phenyl-N,N-dimethyl-2-propen-1-amine have demonstrated significant activity against Trypanosoma cruzi and Leishmania amazonensis, the causative agents of Chagas disease and leishmaniasis, respectively. nih.gov Some of these compounds have shown higher potency against the parasites than standard drugs and have exhibited low toxicity to mammalian cells. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the antitrypanosomatid activity of these compounds. nih.gov

Antimycobacterial Activity: The propenamine and related amine structures have been incorporated into molecules with antimycobacterial properties. Polycyclic amine derivatives have been investigated for their activity against Mycobacterium tuberculosis. nih.gov SAR studies have indicated that the nature of the side chain, including the amine functionality, plays a crucial role in the antimycobacterial activity and cytotoxicity of these compounds. nih.gov Other amine-containing scaffolds have also shown promise as potential leads for the development of new anti-tuberculosis agents. nih.govnih.gov

Antifungal Activity: The allylamine (B125299) and homoallylamine moieties, which are structurally related to the propenamine class, are found in several antifungal agents. nih.gov For example, naftifine (B1207962) and terbinafine (B446) are allylamine antifungals. SAR studies of homoallylamine derivatives have identified compounds with notable activity against dermatophytes. nih.gov The investigation of various amine-containing structures continues to be an active area of research for the discovery of novel antifungal compounds. nih.govmdpi.com

The table below summarizes the broader biological activities investigated within the propenamine and related chemical classes.

Biological ActivityTarget Organism/DiseaseKey Findings from Analogue/Derivative Studies
AntitrypanosomatidTrypanosoma cruzi (Chagas disease), Leishmania amazonensis (Leishmaniasis)Some propenamine derivatives show higher potency than standard drugs with low mammalian cell toxicity. nih.gov
AntimycobacterialMycobacterium tuberculosis (Tuberculosis)The amine-containing side chain is important for activity; some polycyclic amine derivatives show potent antimycobacterial effects. nih.gov
AntifungalDermatophytes and other fungiStructurally related allylamine and homoallylamine derivatives exhibit significant antifungal properties. nih.gov

Q & A

Q. What validated analytical methods are available for quantifying Pyrrobutamine Hydrochloride in pharmaceutical formulations, and how should method validation be conducted?

Methodological Answer: High-performance liquid chromatography (HPLC) is recommended for quantification. Method validation should assess:

  • Linearity (range: 80–120% of target concentration, R² ≥0.99)
  • Precision (relative standard deviation <2% for intra-/inter-day variability)
  • Accuracy (recovery rates 98–102% via spike-and-recovery assays)
  • Specificity (separation of degradation products under stress conditions: pH 2–12, 80°C) . System suitability parameters (e.g., theoretical plates >2000, tailing factor <2) must align with pharmacopeial standards .

Q. What protocols ensure the stability of this compound in aqueous solutions during long-term experimental studies?

Methodological Answer:

  • Prepare stock solutions in deionized water (pH 5.0–6.5) to minimize hydrolysis.
  • Aliquot into sterile amber vials and store at -20°C to prevent photodegradation and microbial growth.
  • Conduct accelerated stability testing (40°C ± 2°C, 75% ± 5% RH for 6 months) with periodic HPLC analysis to monitor degradation (e.g., oxidation byproducts) .

Advanced Research Questions

Q. How can factorial design optimize the formulation parameters for this compound in sustained-release hydrogels?

Methodological Answer:

  • Use a 3² full factorial design to evaluate polymer concentration (X₁: 1–3% w/v) and cross-linker ratio (X₂: 0.5–1.5 mol%).
  • Response variables: drug release at 24h (Y₁) and viscosity (Y₂) .
  • Analyze data via response surface methodology (RSM) with multiple linear regression. Validate models using ANOVA (p<0.05) and lack-of-fit tests .
  • Optimize using desirability functions (e.g., maximize Y₁ while maintaining Y₂ <500 cP) .

Q. What strategies address discrepancies between in vitro potency and in vivo bioavailability data for this compound analogs?

Methodological Answer:

  • Conduct physiologically-based pharmacokinetic (PBPK) modeling integrating:
  • In vitro permeability (Caco-2 assays, Papp >1×10⁻⁶ cm/s)
  • Metabolic stability (microsomal t₁/₂ >30 mins)
  • Plasma protein binding (ultrafiltration, % unbound >5%) .
    • Perform sensitivity analysis to identify critical parameters (e.g., intestinal absorption rate).
    • Validate models using bootstrap resampling (n=500 iterations) to assess robustness .

Q. How should researchers design toxicity studies to differentiate between excipient-mediated and intrinsic compound toxicity?

Methodological Answer:

  • Use parallel study groups:
  • API-only (10–100 mg/kg)
  • Formulation vehicle control
  • Full formulation .
    • Endpoints:
  • Histopathology (liver/kidney)
  • Serum biomarkers (ALT, BUN)
  • Metabolite profiling via LC-MS/MS to distinguish excipient-derived vs. compound-derived toxins .
    • Establish no-observed-adverse-effect level (NOAEL) using ≥3 log-scale doses .

Data Contradiction Analysis

Q. How can conflicting results in this compound’s receptor-binding affinity across studies be resolved?

Methodological Answer:

  • Standardize assay conditions:
  • Buffer composition (e.g., 50 mM Tris-HCl, pH 7.4)
  • Temperature (25°C vs. 37°C)
  • Radioligand concentration (Kd ± 10%) .
    • Perform Schild regression analysis to quantify competitive antagonism (pA₂ values).
    • Use meta-analysis tools (e.g., RevMan) to calculate pooled effect sizes and heterogeneity (I² >50% indicates significant variability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.